Flufenoxuron

Catalog No.
S600240
CAS No.
101463-69-8
M.F
C21H11ClF6N2O3
M. Wt
488.8 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Flufenoxuron

CAS Number

101463-69-8

Product Name

Flufenoxuron

IUPAC Name

N-[[4-[2-chloro-4-(trifluoromethyl)phenoxy]-2-fluorophenyl]carbamoyl]-2,6-difluorobenzamide

Molecular Formula

C21H11ClF6N2O3

Molecular Weight

488.8 g/mol

InChI

InChI=1S/C21H11ClF6N2O3/c22-12-8-10(21(26,27)28)4-7-17(12)33-11-5-6-16(15(25)9-11)29-20(32)30-19(31)18-13(23)2-1-3-14(18)24/h1-9H,(H2,29,30,31,32)

InChI Key

RYLHNOVXKPXDIP-UHFFFAOYSA-N

SMILES

C1=CC(=C(C(=C1)F)C(=O)NC(=O)NC2=C(C=C(C=C2)OC3=C(C=C(C=C3)C(F)(F)F)Cl)F)F

Solubility

In xylene 6, n-hexane 0.11, cyclohexane 95, dichloromethane 18.8, methanol 3.5, acetone 73.8 (all in g/L, 25 °C)
Solubility in g/100 mL at 20 °C: hexane 0.012; octan-1-ol 1.12; methanol 3.55; dichloromethane 18.7; cyclohexane 96.4; dimethyl sulfoxide 287; dimethyl formamide 287; acetone 73.6
In water, 3.8 ug/L (deionized water)
In water, 4.0X10-6 g/L at 25 °C
In water, 0.0186 (pH 4); 0.00152 (pH 7); 0.00373 (pH 9) mg/L (25 °C)

Synonyms

N-[[[4-[2-chloro-4-(trifluoromethyl)phenoxy]-2-fluorophenyl]amino]carbonyl]-2,6-difluorobenzamide; Cascade; Cascade (Pesticide); WL 115110

Canonical SMILES

C1=CC(=C(C(=C1)F)C(=O)NC(=O)NC2=C(C=C(C=C2)OC3=C(C=C(C=C3)C(F)(F)F)Cl)F)F

Mode of Action and Insecticidal Properties

Researchers are interested in understanding the specific mechanisms by which Flufenoxuron disrupts insect development. Studies have shown that it disrupts chitin synthesis, a crucial process for forming the insect exoskeleton. This disruption leads to failed molting and ultimately death in immature stages of insects.

Further research investigates its effectiveness against various insect pests. Studies compare its efficacy with other insecticides and assess its potential for integrated pest management (IPM) strategies [].

Environmental Fate and Impact

Flufenoxuron's environmental fate and impact are also subjects of scientific research. Studies examine its degradation rate in different environments, including soil and water. Additionally, researchers assess its potential for non-target effects on beneficial insects and other organisms within the ecosystem [].

Resistance Development

The emergence of insect resistance towards Flufenoxuron is a growing concern. Research focuses on monitoring resistance development in different insect populations and identifying the underlying mechanisms []. This information helps develop strategies to manage resistance and maintain the effectiveness of Flufenoxuron as a pest control tool.

Flufenoxuron is a synthetic insecticide belonging to the class of n-benzoyl-n'-phenylureas. It functions primarily as a chitin synthesis inhibitor, affecting the growth and development of insects by disrupting their ability to form chitin, a critical component of their exoskeletons. The chemical formula for Flufenoxuron is C21H11ClF6N2O3C_{21}H_{11}ClF_{6}N_{2}O_{3}, and it is characterized as a white crystalline powder that is insoluble in water, non-flammable, and non-oxidizing .

Flufenoxuron can be synthesized through a reaction involving 2-fluoro-4-hydroxyaniline and 3,4-dichlorotrifluoromethyltoluene in a potassium hydroxide-containing dimethyl sulfoxide environment. This process leads to the formation of the benzoylurea structure characteristic of Flufenoxuron . The compound exhibits hydrolytic stability at pH levels 4, 5, and 7 but is hydrolyzed at pH 9, with half-lives of approximately 90 days at 25ºC under alkaline conditions .

Flufenoxuron has been shown to induce developmental malformations in aquatic organisms such as zebrafish embryos. It inhibits cell cycle regulatory genes, leading to effects such as malformed eyes and heart edema . Additionally, studies indicate that Flufenoxuron can suppress cellular proliferation in testicular cells by disrupting calcium homeostasis, particularly targeting mitochondrial functions .

The primary synthesis method for Flufenoxuron involves:

  • Starting Materials:
    • 2-fluoro-4-hydroxyaniline
    • 3,4-dichlorotrifluoromethyltoluene
  • Reagents:
    • Potassium hydroxide
    • Dimethyl sulfoxide
  • Procedure:
    • The reaction occurs under controlled conditions to facilitate the formation of the desired benzoylurea structure.

This method highlights the compound's unique structural features that contribute to its biological activity and efficacy as an insecticide.

Research indicates that Flufenoxuron interacts with various biological systems, particularly in aquatic environments. Its effects on zebrafish embryos demonstrate significant alterations in developmental processes due to its influence on gene regulation related to cell cycle control . Furthermore, its ability to disrupt calcium homeostasis suggests potential implications for reproductive health in other species .

Flufenoxuron belongs to a broader group of benzoylurea insecticides that share similar mechanisms of action but vary in their chemical structures and specific applications. Here are some notable similar compounds:

Compound NameChemical FormulaUnique Features
DiflubenzuronC_{19}H_{16}ClF_{6}NEffective against a wide range of insects; lower toxicity to mammals.
TriflumuronC_{20}H_{16}ClF_{6}NNotable for its high efficacy against lepidopteran pests.
LufenuronC_{17}H_{18}ClF_{6}N_{2}Primarily used for agricultural pests; lower environmental persistence.

Uniqueness of Flufenoxuron

Flufenoxuron's unique combination of structural characteristics—specifically the presence of trifluoromethyl groups and its specific mechanism as a chitin synthesis inhibitor—distinguishes it from other compounds in this class. Its high bioaccumulation in aquatic organisms further emphasizes its distinct environmental interactions compared to other benzoylureas.

Color/Form

Colorless crystals
White crystalline solid

XLogP3

6.3

Hydrogen Bond Acceptor Count

9

Hydrogen Bond Donor Count

2

Exact Mass

488.0362389 g/mol

Monoisotopic Mass

488.0362389 g/mol

Heavy Atom Count

33

Density

Relative density = 1.57 g/mL

LogP

log Kow = 6.16

Odor

Odorless

Decomposition

When heated to decomposition it emits toxic vapors of /nitrogen oxides, hydrogen fluoride and hydrogen chloride/.

Melting Point

169-172 °C (decomposes)

UNII

OD068OSS0N

GHS Hazard Statements

H362: May cause harm to breast-fed children [Reproductive toxicity, effects on or via lactation];
H400: Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
H410: Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard]

Mechanism of Action

Flufenoxuron is a benzoylurea type acaricide/insecticide which inhibits chitin biosynthesis (MOA Group 15) in nymphal mites and caterpillars.

Vapor Pressure

6.52X10-9 mPa /SRC: 4.89X10-14 mm Hg/ at 20 °C

Pictograms

Environmental Hazard

Environmental Hazard

Other CAS

101463-69-8

Absorption Distribution and Excretion

/In rats/ Flufenoxuron exhibited a dose-dependant absorption following a single low dose (3.5 mg/kg) or single high dose (350 mg/kg). At the high dose, saturated absorption was observed. Approximately 86% of the low dose and 1% of the high dose was absorbed in 168 hours, the majority of which occurred within 48 hours. For the difluorobenzene ring test article, urine was a major route of excretion in the low-dose group, but not in the high-dose group (<1%). Conversely, 93-102% of the high dose and 4-19% of the low dose was eliminated in feces. Elimination via expired air was insignificant. Biliary excretion using the aniline ring label showed that all the radioactivity in the feces of females and 40% of that in males are biliary excretion products. Although, the majority of both urinary and fecal excretion occurred within 48 hours, excretion by both routes was biphasic, with slower phase occurring throughout the post-exposure, resulting in accumulation in adipose tissue. This phenomenon was probably due to entero-hepatic circulation. Accumulation of radioactivity in muscle and adipose tissue 4 hours post dosing with 3.5 mg/kg benzyl label was 30% and 42%, respectively. At 168 hours post dose, these values were 6% and 19%, respectively, suggesting an accumulation in the adipose tissue. High doses of both labels resulted in negligible tissue burden (<0.3%) indicating saturation absorption.

Metabolism Metabolites

Metabolism proceeds via hydrolysis to a benzoic acid and aryloxyphenylurea and aryoxyaniline moieties.
The metabolic fate of flufenoxuron was determined using two radiolabeled positions (aniline and difluorobenzene ring). Flufenoxuron exhibited a dose-dependant absorption following a single low dose (3.5 mg/kg) or single high dose (350 mg/kg). ... For the flufenoxuron aniline ring test article, the parent and a total of 10 urinary metabolites accounted for approximately 5% of the administered dose, and were considered non-significant. Fecal excretion of metabolites was quantitatively greater with parent compound accounting for the greatest portion of radioactivity. However, most fecal metabolites represented < 1% of the administered dose. Both [4-(2-chloro, alpha,alpah,alpha-trifluoro-p-tolyoxy)-2-fluorophenyl urea] and [4- (2-chloro, alpha,alpah,alpha-trifluoro-p-tolyoxy)-2-fluoroaniline] were detected in the feces and urine following administration of the aniline ring labeled test article. Unextractable residues accounted for 7-8% of the dose. The major urinary metabolite of [14C- 2,6-difluorobenzene]flufenoxuron was the corresponding benzoic acid which, over 48 hours, accounted for 10-12% of the administered dose. Difluorobenzamide (<1%) was also detected in the urine along with unknown components all of which individually represented <1% of the dose. The only component detected in the feces of rats given the 2,6-difluorobenzene label was the parent compound. The results of the metabolism characterization studies with both label positions suggest that metabolism of flufenoxuron proceeds via hydrolysis to a benzoic acid metabolite, a phenyl urea metabolite ( 4-[2-chloro, alpha,alpah,alpha-trifluoro-p-tolyoxy]-2-fluorophenyl urea), an aniline metabolite (4-[2-chloro, alpha,alpah,alpha-trifluoro-p-tolyoxy]-2-fluoroaniline), and subsequently several minor components.

Wikipedia

Flufenoxuron

Use Classification

Agrochemicals -> Pesticides
Acaricides, Insecticides

Methods of Manufacturing

Flufenoxuron is produced by reaction of 2-fluoro-4-hydroxyaniline in KOH-containing dimethyl sulfoxide with 3,4-dichlorotrifluoromethyltoluene to give the corresponding phenoxyaniline, which is treated with 2,6-difluorophenyl isocyanate.

General Manufacturing Information

The WHO Recommended Classification of Pesticides by Hazard identifies flufenoxuron (technical grade) as Class III: slightly hazardous; Main Use: insecticide.

Analytic Laboratory Methods

An adequate HPLC/ultraviolet (UV) method (SAMS 432-3) and liquid chromatography (LC)/mass spectrometry (MS)/MS method (BASF Method 544/0) are available for collecting data on flufenoxuron residues in/on plant commodities. The limit of quantification (LOQ) for flufenoxuron in/on plant commodities is 0.05 ppm for the HPLC/ UV method and 0.01 ppm for the LC/ MS/MS method. Method SAMS 432-3, which is also the proposed enforcement method for plant commodities, has been radio-validated and undergone a successful independent laboratory validation (ILV) trial.
Adequate HPLC/UV methods are also available for collecting data on flufenoxuron residues in milk (Method SAMS 486-1) and livestock tissues (Method SAMS 457-2). The validated LOQ for flufenoxuron is 0.01 ppm in milk, 0.3 ppm in fat, and 0.1 ppm in other tissues.
Product by LC. Residues by HPLC.

Storage Conditions

Store under cool, dry conditions.

Dates

Modify: 2023-08-15

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